2-(morpholin-4-yl)ethyl furan-2-carboxylate
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Overview
Description
2-(morpholin-4-yl)ethyl furan-2-carboxylate is a compound that belongs to the class of furan derivatives These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester typically involves the esterification of furan-2-carboxylic acid with 2-morpholin-4-yl-ethanol. This reaction can be catalyzed by acidic or basic catalysts. Commonly used catalysts include sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(morpholin-4-yl)ethyl furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The furan ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Furan-2-carboxylic acid 2-morpholin-4-yl-ethyl alcohol.
Substitution: Halogenated or nitrated furan derivatives.
Scientific Research Applications
2-(morpholin-4-yl)ethyl furan-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of furan-2-carboxylic acid 2-morpholin-4-yl-ethyl ester is largely dependent on its interaction with biological targets. The furan ring can interact with various enzymes and receptors, potentially inhibiting their activity. The morpholine group can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its molecular targets.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar chemical properties but lacking the morpholine group.
2-Furan-2-yl-2-morpholin-4-yl-ethylamine: A related compound with an amine group instead of an ester group.
Furan-2,5-dicarboxylic acid: An oxidized derivative with two carboxylic acid groups.
Uniqueness
2-(morpholin-4-yl)ethyl furan-2-carboxylate is unique due to the presence of both the furan and morpholine rings, which confer distinct chemical and biological properties. The combination of these functional groups allows for a wide range of applications and interactions with various molecular targets.
Properties
Molecular Formula |
C11H15NO4 |
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Molecular Weight |
225.24 g/mol |
IUPAC Name |
2-morpholin-4-ylethyl furan-2-carboxylate |
InChI |
InChI=1S/C11H15NO4/c13-11(10-2-1-6-15-10)16-9-5-12-3-7-14-8-4-12/h1-2,6H,3-5,7-9H2 |
InChI Key |
NTGPBSIPQRWIHY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOC(=O)C2=CC=CO2 |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC=CO2 |
Origin of Product |
United States |
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